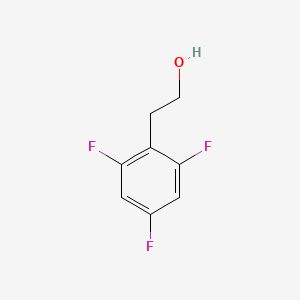

2-(2,4,6-Trifluorophenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,6-trifluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYXJMXNVVNNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CCO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695179 | |

| Record name | 2-(2,4,6-Trifluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000571-83-4 | |

| Record name | 2-(2,4,6-Trifluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Derivatization Chemistry of 2 2,4,6 Trifluorophenyl Ethanol

Transformations of the Hydroxyl Group

The hydroxyl group is a versatile functional group that can undergo various transformations, including esterification, etherification, oxidation, reduction, and nucleophilic substitution.

Esterification and Etherification Reactions for Diverse Derivatives

Esterification: The reaction of 2-(2,4,6-Trifluorophenyl)ethanol with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides, in the presence of an acid catalyst, yields the corresponding esters. chemguide.co.uk This process, known as Fischer esterification, is a reversible reaction. cerritos.edumasterorganicchemistry.com To favor the formation of the ester, an excess of the alcohol can be used, or water can be removed as it is formed. cerritos.edumasterorganicchemistry.com Common acid catalysts include sulfuric acid, tosic acid, and hydrochloric acid. masterorganicchemistry.com

For instance, the reaction with acetic anhydride would produce 2-(2,4,6-trifluorophenyl)ethyl acetate. The general reaction can be represented as:

R-COOH + HO-CH₂CH₂-(2,4,6-C₆H₂F₃) ⇌ R-COO-CH₂CH₂-(2,4,6-C₆H₂F₃) + H₂O

A variety of esterification methods exist, including those mediated by benzyne or catalyzed by solid-acid resins, which can offer milder reaction conditions and easier product purification. organic-chemistry.org

Etherification: The hydroxyl group can also be converted to an ether. A common method is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another approach involves the acid-catalyzed dehydration of two alcohol molecules, although this is less common for producing unsymmetrical ethers.

An efficient method for the chemoselective etherification of benzyl alcohols to their methyl or ethyl ethers utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol (B145695). researchgate.netorganic-chemistry.org This method is particularly effective for benzyl alcohols with electron-donating groups. organic-chemistry.org

Oxidation and Reduction Pathways of the Alcohol Functionality

Oxidation: As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. chemguide.co.uk

Partial Oxidation to Aldehyde: Using a mild oxidizing agent and distilling the aldehyde as it forms prevents further oxidation. chemguide.co.uk Reagents like pyridinium chlorochromate (PCC) are commonly used for this purpose. youtube.com The simplified equation for this reaction is:

HO-CH₂CH₂-(2,4,6-C₆H₂F₃) + [O] → OHC-CH₂-(2,4,6-C₆H₂F₃) + H₂O

HO-CH₂CH₂-(2,4,6-C₆H₂F₃) + 2[O] → HOOC-CH₂-(2,4,6-C₆H₂F₃) + H₂O

Reduction: The alcohol functionality itself is generally not reducible. However, the carboxylic acid derivative, (2,4,6-Trifluorophenyl)acetic acid, can be reduced back to this compound. A method for the solvent-free reduction of carboxylic acids to alcohols uses sodium borohydride (B1222165) (NaBH₄) promoted by 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃). rsc.orgresearchgate.net

Nucleophilic Substitution Reactions Involving Activated Hydroxyl Groups

The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be activated by converting it into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). msu.edu This is typically achieved by reacting the alcohol with a sulfonyl chloride in the presence of a base.

Once activated, the carbon atom bearing the leaving group becomes susceptible to attack by various nucleophiles in an Sₙ2 reaction, leading to the displacement of the leaving group. msu.edu This allows for the introduction of a wide range of functional groups.

A mechanochemical method has been developed for the nucleophilic substitution of alcohols using fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (TFFH) and K₂HPO₄ as an alcohol-activating reagent and a base, respectively. nih.gov This solvent-free approach proceeds through reactive isouronium intermediates. nih.gov Additionally, the presence of water as a cosolvent has been shown to enable bimolecular nucleophilic substitution reactions of activated alkyl fluorides through hydrogen bonding. nih.govresearchgate.net

Reactivity of the 2,4,6-Trifluorophenyl Ring System

The fluorine atoms on the aromatic ring significantly influence its reactivity. They are strongly electron-withdrawing by induction and have lone pairs that can participate in resonance. wikipedia.org

Electrophilic Aromatic Substitution (EAS) in Polyfluorinated Aromatics

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces an atom, usually hydrogen, on the aromatic ring. wikipedia.orgbyjus.com The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the ring. wikipedia.org

The three fluorine atoms in the 2,4,6-trifluorophenyl group are deactivating due to their strong inductive electron-withdrawing effect. wikipedia.org This makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene (B151609). However, the fluorine atoms are also resonance donors, which directs incoming electrophiles to the ortho and para positions. wikipedia.org In the case of the 2,4,6-trifluorophenyl group, the remaining hydrogens are at the 3 and 5 positions (meta to the ethyl group).

Common EAS reactions include: masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. byjus.comlibretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. byjus.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. libretexts.org

The mechanism of EAS involves two main steps: masterorganicchemistry.com

Attack of the aromatic ring on the electrophile to form a carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation to restore the aromaticity of the ring.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms Relevant to Highly Fluorinated Systems

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.comwikipedia.org This reaction is generally favored in aromatic systems that are rendered electron-poor by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The highly electronegative fluorine atoms in the 2,4,6-trifluorophenyl ring make it susceptible to SₙAr.

The SₙAr mechanism typically proceeds in two steps: wikipedia.org

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

The fluorine atoms are good leaving groups in SₙAr reactions, and their presence at the ortho and para positions relative to the point of substitution can stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orgmasterorganicchemistry.com This makes highly fluorinated aromatic compounds particularly reactive towards nucleophiles.

| Reaction Type | Reagents/Conditions | Product Type |

| Esterification | Carboxylic acid, acid catalyst | Ester |

| Etherification | Alkyl halide, base (Williamson) or TCT/DMSO | Ether |

| Partial Oxidation | Mild oxidizing agent (e.g., PCC) | Aldehyde |

| Full Oxidation | Strong oxidizing agent (e.g., K₂Cr₂O₇/H₂SO₄), heat | Carboxylic acid |

| Nucleophilic Substitution | Activation of OH, then nucleophile | Substituted alkane |

| Electrophilic Aromatic Substitution | Electrophile, acid catalyst | Substituted arene |

| Nucleophilic Aromatic Substitution | Nucleophile | Substituted arene |

Directed Ortho Metalation (DoM) Strategies for Regioselective Functionalization

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The methodology relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. wikipedia.orgbaranlab.org This generates a stabilized aryllithium intermediate that can be trapped with various electrophiles, allowing for precise substitution on the aromatic ring. wikipedia.org

In the case of this compound, the molecular structure presents a unique scenario for DoM. The primary alcohol moiety, after deprotonation to an alkoxide, can act as a DMG. However, the positions ortho to the ethyl group (C2 and C6) are already substituted with fluorine atoms. Therefore, the directing influence of the side chain is moot for C-H activation.

Instead, the regioselectivity of metalation is dictated by the fluorine substituents on the aromatic ring. Fluorine is known to be an effective ortho-directing group in DoM reactions, acidifying the adjacent protons. In the 2,4,6-trifluorophenyl scaffold, the only available C-H bonds are at the C3 and C5 positions. These positions are symmetrically equivalent and are both ortho to two fluorine atoms (F at C2/C4 and F at C4/C6, respectively).

The reaction proceeds via treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). unblog.frharvard.edu The strong base deprotonates the most acidic C-H proton on the ring, which is at the C3 or C5 position, yielding a lithiated intermediate. This intermediate can then be quenched with a wide array of electrophiles to introduce new functional groups with high regiocontrol.

Table 1: Potential Electrophiles for Quenching Aryllithium Intermediate

| Electrophile Class | Reagent Example | Functional Group Introduced |

|---|---|---|

| Alkyl Halides | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Carbonyls | Acetone ((CH₃)₂CO) | Hydroxypropyl (-C(OH)(CH₃)₂) |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-COOH) |

| Aldehydes | Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Borates | Trimethyl borate (B(OCH₃)₃) | Boronic Acid (-B(OH)₂) |

| Halogens | Iodine (I₂) | Iodo (-I) |

| Silanes | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

Rearrangement Reactions Involving the this compound Scaffold

The this compound scaffold, with its primary alcohol functional group, can be induced to undergo rearrangement reactions, typically by generating a reactive intermediate such as a carbocation. These reactions reconfigure the carbon skeleton to yield new structural isomers.

A plausible pathway for rearrangement involves the acid-catalyzed dehydration of the alcohol. Protonation of the hydroxyl group by a strong acid creates a good leaving group (water). Its departure would generate a primary carbocation, which is highly unstable. This intermediate would likely undergo a rapid 1,2-hydride shift or a 1,2-aryl shift to form a more stable secondary or benzylic carbocation. However, the strong electron-withdrawing nature of the trifluorophenyl ring would destabilize an adjacent positive charge, making a 1,2-hydride shift to form a benzylic carbocation less favorable than in non-fluorinated analogues.

Alternatively, a Wagner-Meerwein-type rearrangement could occur under strongly acidic and dehydrating conditions. If the primary carbocation is formed, the adjacent 2,4,6-trifluorophenyl group could migrate, leading to a rearranged carbocation that could then be trapped by a nucleophile or eliminate a proton to form an alkene.

Another class of rearrangement, the Wolff rearrangement, could be accessed by first converting the alcohol into a carboxylic acid derivative. For instance, oxidation of the primary alcohol to 2-(2,4,6-trifluorophenyl)acetic acid, followed by conversion to the corresponding acyl chloride and reaction with diazomethane, would yield an α-diazoketone. Upon photolysis or thermolysis, this intermediate could undergo a Wolff rearrangement to form a ketene, which can be trapped with various nucleophiles to yield homologous esters, amides, or acids. libretexts.org

Table 2: Plausible Rearrangement Pathways and Products

| Rearrangement Type | Required Precursor/Conditions | Key Intermediate | Potential Product Class |

|---|---|---|---|

| Wagner-Meerwein | Strong acid, heat (dehydration) | Carbocation | Rearranged alkenes or substitution products |

| Wolff Rearrangement | α-diazoketone (from the corresponding carboxylic acid) | Ketene | Homologous acids, esters, amides |

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing Derivatives

The native this compound molecule is not directly suitable for most standard transition metal-catalyzed cross-coupling reactions as it lacks a suitable leaving group (like a halide or triflate) on the aromatic ring. mdpi-res.com However, derivatives of this compound, particularly those functionalized via the DoM strategies discussed previously, are excellent substrates for such transformations.

By first introducing a halogen (e.g., I or Br) or a boronic acid group at the C3 position of the ring, the scaffold is activated for a variety of powerful C-C and C-heteroatom bond-forming reactions. nih.gov These reactions, often catalyzed by palladium, nickel, or copper complexes, enable the connection of the trifluorophenyl scaffold to other aryl, alkyl, or vinyl groups. mdpi-res.commit.edu

For example, a 2-(3-iodo-2,4,6-trifluorophenyl)ethanol derivative can readily participate in Suzuki-Miyaura coupling with an arylboronic acid, Sonogashira coupling with a terminal alkyne, or Heck coupling with an alkene. nih.govnih.gov These reactions provide a modular and efficient route to complex molecules containing the trifluorophenethyl motif. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. beilstein-journals.org

Table 3: Representative Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Substrate Derivative | Coupling Partner | Typical Catalyst | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Iodo or 3-Boronic acid | Arylboronic acid or Aryl halide | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl-Aryl |

| Sonogashira | 3-Iodo | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Aryl-Alkynyl |

| Heck | 3-Iodo | Alkene | Pd(OAc)₂, P(o-tol)₃ | Aryl-Vinyl |

| Stille | 3-Iodo | Organostannane | Pd(PPh₃)₄ | Aryl-Aryl/Vinyl/Alkyl |

| Buchwald-Hartwig | 3-Iodo | Amine or Amide | Pd₂(dba)₃, BINAP | Aryl-Nitrogen |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 2,4,6 Trifluorophenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a molecule like 2-(2,4,6-Trifluorophenyl)ethanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

The trifluorinated phenyl ring and the ethanol (B145695) side chain in this compound give rise to characteristic signals in ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts (δ) are influenced by the electron-withdrawing fluorine atoms and the hydroxyl group, while the coupling constants (J) provide information about the connectivity of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the hydroxyl (-OH) proton. The aromatic protons would appear as a triplet due to coupling with the two adjacent fluorine atoms. The methylene protons adjacent to the aromatic ring and the hydroxyl group would likely appear as a triplet, coupled to the other methylene protons. The hydroxyl proton signal is often a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon environments in the molecule. The carbons in the aromatic ring directly bonded to fluorine would show large C-F coupling constants. The chemical shifts of the aromatic carbons would be significantly affected by the fluorine substituents. The methylene carbons would also exhibit distinct chemical shifts influenced by the adjacent aromatic ring and hydroxyl group.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, two signals are expected in the ¹⁹F NMR spectrum due to the two different fluorine environments (the two ortho-fluorines and the one para-fluorine). These signals would likely appear as triplets due to coupling with the adjacent aromatic protons.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Ar-H | 6.7 - 7.0 | t | J(H,F) ≈ 8-10 |

| -CH₂-Ar | 2.9 - 3.1 | t | J(H,H) ≈ 7 |

| -CH₂-OH | 3.8 - 4.0 | t | J(H,H) ≈ 7 |

| -OH | 1.5 - 3.0 | br s | - |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| C-F (ortho) | 160 - 165 | d |

| C-F (para) | 158 - 162 | d |

| C-H (aromatic) | 100 - 105 | t |

| C-ipso (aromatic) | 115 - 120 | t |

| -CH₂-Ar | 25 - 30 | t |

| -CH₂-OH | 60 - 65 | t |

| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| F (ortho) | -110 to -115 | t |

| F (para) | -105 to -110 | t |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a cross-peak would be expected between the two methylene groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign the proton signals to their corresponding carbon signals, for example, linking the aromatic proton signals to the aromatic carbon signals and the methylene proton signals to the methylene carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the conformation of the ethanol side chain relative to the phenyl ring.

While solution-state NMR provides information about molecules in solution, solid-state NMR (ssNMR) can be used to study the structure and dynamics of molecules in the solid state. For this compound, ssNMR could provide insights into its crystalline packing and intermolecular interactions. High-resolution ¹⁹F ssNMR, in particular, can be a powerful tool for characterizing fluorinated organic compounds in the solid phase.

Mass Spectrometry (MS) Methodologies for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₈H₇F₃O), the expected exact mass would be calculated and compared with the experimentally determined value to confirm the molecular formula.

Predicted HRMS Data for this compound:

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₈H₈F₃O⁺ | 177.0522 |

| [M+Na]⁺ | C₈H₇F₃NaO⁺ | 199.0341 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce a spectrum of fragment ions. This technique is invaluable for detailed structural elucidation. For this compound, the molecular ion would be expected to undergo characteristic fragmentation pathways for alcohols, such as the loss of a water molecule or cleavage of the C-C bond adjacent to the hydroxyl group (alpha-cleavage). The fragmentation of the trifluorophenyl group would also produce characteristic ions.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound:

| m/z | Predicted Fragment Structure/Formula | Fragmentation Pathway |

| 159 | [C₈H₅F₃]⁺ | Loss of H₂O |

| 145 | [C₇H₄F₃]⁺ | Alpha-cleavage (loss of CH₂OH) |

| 133 | [C₆H₂F₃]⁺ | Fragmentation of the phenyl ring |

| 31 | [CH₂OH]⁺ | Alpha-cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. The IR spectrum arises from the absorption of infrared radiation that excites molecular vibrations (stretching, bending), while Raman spectroscopy involves the inelastic scattering of monochromatic light, providing complementary information about molecular vibrations.

For this compound, the spectra are dominated by features corresponding to the alcohol group, the alkyl chain, and the substituted aromatic ring. The O-H stretching vibration of the alcohol typically appears as a strong, broad band in the IR spectrum, a characteristic resulting from intermolecular hydrogen bonding in the condensed phase. libretexts.org In contrast, the corresponding O-H stretch in the Raman spectrum is often weak. physicsopenlab.org The C-O stretching vibration provides a strong band in the mid-frequency region of both IR and Raman spectra. vscht.czdocbrown.info

The following table summarizes the expected characteristic vibrational bands for this compound based on typical frequency ranges for its constituent functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Typical Intensity |

| O-H Stretch (Hydrogen Bonded) | 3500 - 3200 | IR | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | IR | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1400 | IR, Raman | Medium to Strong |

| CH₂ Bend | ~1450 | IR | Medium |

| C-F Stretch | 1350 - 1100 | IR | Strong |

| C-O Stretch | 1260 - 1050 | IR, Raman | Strong |

This table represents expected values based on established group frequencies. Actual peak positions may vary.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

While specific crystallographic data for this compound is not prominently available, the analysis of structurally related compounds demonstrates the power of this technique. For instance, the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, a related fluorinated aromatic alcohol, was determined by X-ray diffraction. benthamopen.combenthamopenarchives.com Such an analysis provides key parameters about the crystal lattice and molecular geometry.

The table below presents the crystallographic data for 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol as a representative example of the information obtained from an X-ray crystallographic study. benthamopen.combenthamopenarchives.com

| Parameter | Value |

| Compound | 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.3664(15) |

| b (Å) | 8.343(2) |

| c (Å) | 25.056(6) |

| β (°) | 93.837(15) |

| Molecules per Unit Cell (Z) | 4 |

Data from the analysis of the analogue compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol. benthamopen.combenthamopenarchives.com

This type of data is fundamental for understanding packing forces in the solid state, identifying intermolecular interactions like hydrogen bonding, and correlating the solid-state structure with physical properties. benthamopen.com

Chiroptical Spectroscopy for Enantiomeric Characterization of Chiral Derivatives

The parent molecule, this compound, is achiral as it does not possess a stereocenter. However, chemical modification could introduce chirality, for example, by substitution at the ethanol backbone. For such chiral derivatives, chiroptical spectroscopy becomes an indispensable tool for stereochemical analysis.

Chiroptical techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com These methods are exquisitely sensitive to the three-dimensional structure and absolute configuration of enantiomers. mdpi.com

Electronic Circular Dichroism (ECD): ECD spectroscopy probes the stereochemical environment of chromophores by examining electronic transitions. For a chiral derivative of this compound, the trifluorophenyl group would act as the primary chromophore. The resulting ECD spectrum would provide a unique fingerprint for each enantiomer, allowing for the assignment of absolute configuration, often through comparison with quantum-chemical calculations.

Vibrational Circular Dichroism (VCD): VCD provides stereochemical information from the vibrational transitions of a molecule. mdpi.com A VCD spectrum displays both positive and negative bands corresponding to the vibrational modes of the chiral molecule. It is highly sensitive to the molecule's conformation in solution. For a chiral derivative, VCD could be used to distinguish between enantiomers and to study the conformational preferences of the ethanol side chain relative to the aromatic ring.

In synthetic chemistry, the enantiomeric purity of a chiral product is often quantified as enantiomeric excess (e.e.) or enantiomeric ratio (e.r.). While this is typically determined by chiral chromatography (e.g., HPLC), chiroptical methods provide the foundational data needed to understand the absolute configuration of the separated enantiomers. acs.org

Computational and Theoretical Investigations of 2 2,4,6 Trifluorophenyl Ethanol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-(2,4,6-Trifluorophenyl)ethanol. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, orbital energies, and other key properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it ideal for studying ground state properties. emerginginvestigators.org For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can elucidate several key characteristics. researchgate.netmdpi.com

Key ground state properties and reactivity descriptors that can be calculated include:

Molecular Geometry: DFT is used to find the most stable (lowest energy) three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other reagents.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and electronic transitions |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule |

| Electronegativity (χ) | 4.05 eV | Measures the power to attract electrons |

| Chemical Hardness (η) | 3.15 eV | Measures resistance to change in electron distribution |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.netyoutube.com These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC), are generally more computationally demanding than DFT but can provide higher accuracy, especially for systems where electron correlation is important. rsc.org They are often used to benchmark the results from less expensive methods like DFT or to obtain highly accurate energies for specific molecular geometries. researchgate.net For this compound, ab initio calculations could be employed to refine the energies of different conformers or transition states identified by DFT.

Conformational Analysis and Potential Energy Surface Mapping

Due to the flexible ethyl alcohol side chain, this compound can exist in various spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable of these structures.

This is achieved by mapping the molecule's Potential Energy Surface (PES), which is a mathematical landscape that relates the potential energy of the molecule to its geometry. nih.gov Key features on the PES are:

Minima: These "valleys" on the surface correspond to stable conformers of the molecule.

Saddle Points: These represent transition states, which are the highest energy points along the lowest energy path connecting two minima.

For this compound, the primary conformational flexibility comes from the rotation around the C-C and C-O bonds of the side chain. Computational methods can systematically rotate these bonds and calculate the energy at each step to generate a PES. Studies on similar molecules like 2-phenylethanol have shown that the most stable conformations are often gauche structures, where intramolecular interactions, such as a weak hydrogen bond between the hydroxyl proton and the π-electrons of the aromatic ring, provide stabilization. researchgate.netresearchgate.net

Table 2: Example of Calculated Relative Energies for Conformers of this compound

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Description |

| Gauche 1 | ~60° | 0.00 | Most stable conformer, stabilized by O-H···π interaction |

| Gauche 2 | ~-60° | 0.05 | Nearly identical in energy to Gauche 1 |

| Anti (Trans) | 180° | 1.50 | Less stable due to lack of intramolecular stabilization |

Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis) for Experimental Validation and Prediction

A powerful application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra can be compared with experimental results to confirm a molecule's structure or to help interpret complex experimental data.

NMR Spectroscopy: Predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts is now a common practice using DFT. nih.govsemanticscholar.org The process typically involves first performing a thorough conformational search to identify all low-energy conformers. Then, the NMR shielding tensors are calculated for each conformer, and a final, Boltzmann-weighted average spectrum is computed. This approach is particularly valuable for organofluorine compounds, as ¹⁹F NMR chemical shifts span a wide range and can be difficult to assign without computational aid. nih.govmdpi.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other motions of the atoms and can be directly compared to the peaks in an experimental FT-IR spectrum. This comparison helps in assigning the observed vibrational modes to specific functional groups and motions within the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption of light in the ultraviolet and visible regions. mdpi.comyoutube.com The calculation provides the wavelength of maximum absorption (λmax) and the oscillator strength for each electronic transition. For this compound, these calculations would primarily model the π → π* transitions within the trifluorophenyl ring. researchgate.net

Table 3: Simulated vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopy | Parameter | Calculated Value | Experimental Value |

| ¹H NMR | δ (CH₂) | 2.9 ppm | 2.85 ppm |

| ¹³C NMR | δ (C-OH) | 62.5 ppm | 63.1 ppm |

| ¹⁹F NMR | δ (C2-F) | -110 ppm | -112 ppm |

| IR | ν (O-H stretch) | 3650 cm⁻¹ | 3645 cm⁻¹ |

| UV-Vis | λmax | 265 nm | 268 nm |

Reaction Mechanism Elucidation through Computational Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. For a reaction involving this compound, such as its oxidation or dehydration, theoretical methods can map out the entire reaction pathway. ucla.edunih.gov

The process involves:

Locating the Transition State (TS): The transition state is the high-energy structure that connects reactants and products. nih.gov Computational algorithms are used to search for this first-order saddle point on the potential energy surface. The energy of the TS determines the activation energy barrier of the reaction.

Intrinsic Reaction Coordinate (IRC) Analysis: Once the TS is found, an IRC calculation is performed. github.io This calculation traces the minimum energy path downhill from the TS in both the forward and reverse directions. A successful IRC calculation confirms that the identified transition state correctly connects the desired reactants and products, providing a detailed map of the geometric changes that occur throughout the reaction. scm.commissouri.edumdpi.com

For example, in a hypothetical acid-catalyzed dehydration reaction, computation could model the protonation of the hydroxyl group, the departure of a water molecule to form a carbocation, and the subsequent elimination of a proton to form an alkene. The calculations would provide the energy barriers for each step, identifying the rate-determining step of the mechanism.

Intermolecular Interactions and Solvent Effects on the Chemical Behavior of this compound

The behavior of this compound is significantly influenced by its interactions with other molecules, including itself (self-association) and solvent molecules. The hydroxyl group is a strong hydrogen bond donor and acceptor, while the fluorinated aromatic ring can participate in weaker interactions.

Computational models can quantify these interactions. For instance, the binding energy of a dimer of this compound, held together by hydrogen bonds, can be calculated. This provides insight into the strength of self-association.

Furthermore, reactions are typically carried out in a solvent, and the solvent can have a profound effect on stability and reactivity. rsc.org Computational methods can account for these effects in two main ways:

Explicit Solvent Models: A number of individual solvent molecules are included in the calculation, explicitly modeling the direct interactions with the solute. This is computationally expensive but provides a detailed picture of the immediate solvation shell.

Implicit Solvent Models: The solvent is modeled as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a popular example. researchgate.netresearchgate.netmdpi.com This approach is less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent on the solute. mdpi.com Studies on fluorinated alcohols have shown their unique solvent properties, which can be explored computationally. tandfonline.com

Role of 2 2,4,6 Trifluorophenyl Ethanol As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Fluorinated Molecules

The trifluorinated phenyl ring of 2-(2,4,6-Trifluorophenyl)ethanol serves as a key structural motif that can be carried through multi-step synthetic sequences, ultimately leading to complex molecular architectures with tailored properties.

Generation of Fluorinated Heterocycles and Polycyclic Systems

While specific examples of the direct conversion of this compound into fluorinated heterocycles and polycyclic systems are not extensively documented in the provided search results, the structural nature of the molecule lends itself to such transformations. The hydroxyl group can be readily converted into a good leaving group, facilitating intramolecular cyclization reactions. For instance, activation of the alcohol followed by reaction with a nucleophilic center elsewhere in an elaborated molecule could lead to the formation of various heterocyclic rings. The principles of such transformations are well-established in organic synthesis. For example, methods for synthesizing fluorinated pyridines from readily available starting materials have been developed, showcasing the general interest in creating fluorinated heterocyclic compounds. orgsyn.org

Assembly of Advanced Organic Intermediates for Diverse Applications

The true utility of this compound often lies in its role as a foundational piece for constructing more elaborate organic intermediates. These intermediates can then be employed in a wide array of applications, from materials science to medicinal chemistry. The ethanol (B145695) side chain provides a convenient handle for a variety of chemical modifications, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to an alkyl halide. Each of these transformations opens up new avenues for further synthetic elaboration, allowing for the introduction of additional functional groups and the construction of complex carbon skeletons. The presence of the trifluorophenyl group throughout these transformations is crucial, as it imparts the desired fluorine-related properties to the final target molecules.

Application in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is a cornerstone of modern drug discovery and development. york.ac.uk Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgscielo.org.mxresearchgate.net

Although direct use of this compound as a chiral auxiliary is not explicitly detailed in the search results, its structure is analogous to other alcohols that have been successfully employed in this capacity. For instance, trans-2-phenyl-1-cyclohexanol (B1200244) and 8-phenylmenthol have been used as effective chiral auxiliaries. wikipedia.org The general principle involves attaching the chiral auxiliary to the substrate, performing the desired stereoselective reaction, and then cleaving the auxiliary. york.ac.ukscielo.org.mx Given the synthetic accessibility of chiral this compound, it represents a potential candidate for development as a novel chiral auxiliary.

Furthermore, chiral alcohols are often precursors to chiral ligands used in transition-metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center and create a chiral environment that directs the stereochemical course of the reaction. The development of new chiral ligands is an active area of research, and the unique electronic and steric properties of the 2-(2,4,6-trifluorophenyl) group could lead to the creation of highly effective ligands for a variety of asymmetric transformations.

Development of Novel Reagents and Catalysts Derived from this compound

The chemical reactivity of this compound allows for its conversion into a range of novel reagents and catalysts. For example, oxidation of the alcohol could yield the corresponding aldehyde or carboxylic acid, which are versatile synthetic intermediates. The trifluorophenyl group can influence the reactivity and selectivity of these derived reagents.

Moreover, the hydroxyl group can be transformed into other functional groups, leading to the development of specialized reagents. For instance, conversion to a sulfonate ester would create a potent electrophile. The principles of reagent development are illustrated by the use of 2,4,6-triphenylpyrylium (B3243816) fluoride (B91410) to convert primary alkyl amines into alkyl fluorides. researchgate.net While not directly involving this compound, this demonstrates how a specific chemical entity can be fashioned into a useful synthetic tool.

Use in Fragment-Based Synthesis and Chemical Library Generation

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds in drug discovery. nih.govspirochem.comlifechemicals.com This strategy involves screening small, low-molecular-weight compounds (fragments) for binding to a biological target. nih.govspirochem.com Hits from these screens are then optimized and grown into more potent drug candidates.

This compound, with its distinct fluorinated aromatic ring and a simple ethanol side chain, is an ideal candidate for inclusion in a fragment library. Its properties align well with the "Rule of Three," a set of guidelines for designing fragment libraries (molecular weight < 300, ClogP < 3, etc.). lifechemicals.com The trifluorophenyl motif can provide unique binding interactions with a protein target, and the ethanol "vector" offers a clear point for synthetic elaboration to improve potency and other properties. astx.com The generation of chemical libraries, often through techniques like segmented flow synthesis, allows for the rapid production of a diverse set of related compounds for screening. nih.gov

Methodological Role in Analytical Chemistry (e.g., LC-MS Mobile Phase Modifier)

In the field of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the composition of the mobile phase is critical for achieving good separation and sensitive detection. ucl.ac.uk Fluorinated alcohols, such as hexafluoroisopropanol (HFIP), have been widely used as mobile phase modifiers in the LC-MS analysis of oligonucleotides. nih.govnih.govresearchgate.net These modifiers can improve chromatographic performance and enhance the signal intensity in the mass spectrometer. nih.govnih.govresearchgate.net

While the direct use of this compound as a mobile phase modifier is not reported in the provided search results, the study of other fluorinated alcohols suggests its potential in this area. nih.govnih.govresearchgate.net The effectiveness of a fluorinated alcohol as a modifier is often dependent on the specific analyte and the ion-pairing agent used. nih.gov The unique properties of the trifluorophenyl group in this compound could offer advantages in certain LC-MS applications. The reevaluation of ethanol as an organic modifier in HPLC highlights the ongoing search for optimal mobile phase components. researchgate.net

Mechanistic Studies Involving 2 2,4,6 Trifluorophenyl Ethanol and Its Derivatives

Investigation of Reaction Kinetics and Thermodynamics for its Synthetic Pathways

Detailed kinetic and thermodynamic data for the specific synthesis of 2-(2,4,6-Trifluorophenyl)ethanol are not extensively documented in publicly available literature. However, insights can be drawn from studies of analogous reactions and related compounds.

The synthesis of alcohols can often be achieved through the reduction of corresponding ketones or aldehydes. The kinetics of such reductions are critical for optimizing reaction conditions and achieving high yields and selectivity. For instance, the enzymatic kinetic resolution of (R,S)-1-phenylethanol, a structurally similar, non-fluorinated analog, has been studied in detail. In one such study, the lipase (B570770) Novozyme 435 was used to catalyze the resolution. The optimal parameters to achieve 100% enantiomeric excess for the substrate were a substrate concentration of 240 mM, a biocatalyst concentration of 11 mg/mL, a temperature of 42 °C, and a reaction time of 75 minutes. nih.gov This highlights the sensitivity of the reaction kinetics to various parameters.

Furthermore, kinetic models, such as the power-law model, are often employed to describe the reaction rates. For the synthesis of acetonitrile (B52724) from ethanol (B145695) and ammonia (B1221849) over a Co–Ni/γ–Al2O3 catalyst, a reaction kinetic model was proposed with a calculated activation energy of 51.18 kJmol−1 and a reaction order of 1.183 with respect to ethanol. researchgate.net While this is a different transformation, it illustrates the methodologies used to quantify the kinetics of reactions involving ethanol derivatives.

Elucidation of Catalytic Cycles Where this compound is a Substrate or Ligand

While direct studies detailing catalytic cycles where this compound acts as a substrate or ligand are limited, research on closely related trifluorophenyl compounds provides significant insights into potential catalytic applications.

A prominent example is the use of tris(2,4,6-trifluorophenyl)borane (B12503254) as a highly efficient metal-free catalyst for the hydroboration of unsaturated compounds like alkynes, aldehydes, and imines. nih.govnih.govresearchgate.netresearchgate.net This borane (B79455), a derivative of the trifluorophenyl moiety, demonstrates superior reactivity compared to other Lewis acids such as B(C₆F₅)₃. nih.gov The catalytic cycle for the hydroboration of aldehydes using this catalyst leads to the formation of borylated alcohols, which can be subsequently hydrolyzed to yield the corresponding alcohol. This suggests that derivatives of this compound could potentially be developed into effective catalysts for various organic transformations.

The general mechanism for such hydroboration reactions involves the activation of the hydroborane by the Lewis acidic borane catalyst, followed by the addition of the activated species across the double bond of the substrate. The resulting intermediate then undergoes further reaction to regenerate the catalyst and yield the borylated product. The efficiency of tris(2,4,6-trifluorophenyl)borane highlights the significant influence of the fluorine substituents on the catalytic activity of the phenyl ring.

While there is no specific evidence of this compound itself acting as a ligand in catalytic cycles, its structural features, including the hydroxyl group and the fluorinated phenyl ring, suggest that it could potentially coordinate to metal centers and influence the outcome of catalytic reactions. Further research in this area could uncover novel catalytic systems.

Solvent Effects and Reaction Medium Influence on Reactivity and Selectivity

The choice of solvent is a critical parameter in chemical reactions, often having a profound impact on reaction rates, yields, and selectivity. This is particularly true for reactions involving polar or charged intermediates and transition states.

In the synthesis of compounds structurally related to this compound, solvent effects have been shown to be dramatic. For example, in the cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides, 1,4-dioxane (B91453) was found to be the optimal solvent, while acetonitrile (MeCN), a commonly used solvent in similar reactions, was ineffective. acs.org This underscores the importance of empirical solvent screening for optimizing new transformations.

The synthesis of various fluorinated and non-fluorinated aromatic compounds often utilizes a range of solvents depending on the specific reaction. For instance, the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine has been performed in solvents such as methanol, hexane, and ethyl acetate. orgsyn.org The choice of solvent affects the solubility of reactants and reagents, the stability of intermediates, and the energy of the transition states.

Furthermore, the use of mixed solvent systems can offer advantages over single solvents. A patent for the synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol describes the use of a mixed solvent system, often including water and an organic solvent like hexane, heptane, benzene (B151609), or toluene. google.com The ratio of the organic solvent to water can be adjusted to optimize the reaction conditions.

In the context of biotransformations, the reaction medium is also crucial. A study on the asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, a compound similar to the subject of this article, demonstrated that the addition of the surfactant Tween-20 and a natural deep eutectic solvent (NADES) significantly enhanced the biocatalytic efficiency. nih.gov The surfactant can increase the solubility of hydrophobic substrates, while the NADES can improve cell membrane permeability and alleviate substrate inhibition.

Photochemical and Electrochemical Transformations of this compound

Currently, there is a lack of specific information in the scientific literature regarding the photochemical and electrochemical transformations of this compound.

However, the electrochemical behavior of related compounds has been investigated. For example, the electrochemical treatment of 2,4,6-trinitrotoluene (B92697) and its congeners has been studied, involving the reduction of the nitro groups to amino groups. nih.gov This suggests that the electrochemical reduction of functional groups on phenyl rings is a feasible process.

While direct studies are absent, the presence of the trifluorophenyl group in this compound suggests that it could be susceptible to photochemical reactions, such as photo-induced electron transfer or photosubstitution reactions, which are common for aromatic compounds. The strong electron-withdrawing nature of the fluorine atoms would likely influence the photochemical reactivity of the aromatic ring. Further research is needed to explore these potential transformations.

Future Perspectives and Emerging Research Directions for 2 2,4,6 Trifluorophenyl Ethanol

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of fluorinated compounds can often be challenging, sometimes involving hazardous reagents and requiring precise control over reaction conditions. durham.ac.uk Flow chemistry, a paradigm shift from traditional batch processing, offers a powerful solution to many of these challenges by enabling reactions in a continuous, controlled manner. rsc.orgmit.edu The integration of 2-(2,4,6-trifluorophenyl)ethanol synthesis and its subsequent transformations into flow chemistry setups presents a significant opportunity for process optimization.

Flow chemistry can offer improved safety, higher yields, and greater scalability compared to batch methods, particularly for reactions involving hazardous materials. durham.ac.uk Automated synthesis platforms, which can be seamlessly integrated with flow reactors, would further accelerate the discovery and development of novel derivatives of this compound. nih.govfrontiersin.orgfrontiersin.org These automated systems allow for rapid screening of reaction conditions and the efficient production of compound libraries for various applications. nih.govfrontiersin.orgfrontiersin.org

Table 1: Comparison of Batch vs. Flow Chemistry for Fluorination Reactions

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes |

| Scalability | Often challenging | More straightforward scalability |

| Control | Less precise control over parameters | Precise control over temperature, pressure, and mixing |

| Reproducibility | Can be variable | High reproducibility |

| Efficiency | Can be less efficient | Often more efficient with higher throughput |

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The unique electronic properties conferred by the three fluorine atoms on the phenyl ring of this compound can lead to novel reactivity patterns. The strong electron-withdrawing nature of fluorine atoms significantly influences the acidity of the alcohol proton and the reactivity of the aromatic ring. nih.govossila.com This opens the door to exploring unprecedented chemical transformations that are not readily achievable with its non-fluorinated counterparts.

Research in this area could focus on leveraging the altered reactivity for the development of new catalytic systems or for the synthesis of complex molecular architectures. For instance, the increased electrophilicity of the aromatic ring could facilitate novel nucleophilic aromatic substitution reactions. Furthermore, the influence of the trifluorophenyl group on the adjacent alcohol could be exploited in stereoselective reactions.

Potential in Supramolecular Chemistry as a Building Block for Self-Assembled Systems

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a bottom-up approach to creating complex and functional materials. nsf.gov Fluorinated compounds are of particular interest in this field due to the unique non-covalent interactions involving fluorine, such as halogen bonding and fluorous interactions. The distinct polarity and electron distribution of the C-F bond can direct the self-assembly of molecules into well-defined architectures. rsc.orgresearchgate.net

This compound, with its combination of a fluorinated aromatic ring and a hydrogen-bonding alcohol group, is an excellent candidate for a building block in supramolecular chemistry. It has the potential to form a variety of self-assembled structures, such as gels, liquid crystals, or nanotubes, driven by a combination of hydrogen bonding, π-π stacking, and fluorous interactions. researchgate.net These materials could find applications in areas such as drug delivery, sensing, and catalysis.

Advanced Characterization Techniques Development Specific to Fluorinated Alcohols

The presence of fluorine atoms in a molecule can present both opportunities and challenges for its characterization. While ¹⁹F NMR spectroscopy is a powerful tool for studying fluorinated compounds, providing detailed information about their structure and environment, the development of other specialized analytical techniques is crucial for a comprehensive understanding of these molecules. nih.govnih.gov

Future research could focus on developing and refining advanced characterization techniques specifically tailored for fluorinated alcohols like this compound. This could include advanced mass spectrometry methods for analyzing fragmentation patterns of fluorinated compounds, as well as sophisticated spectroscopic techniques to probe the subtle non-covalent interactions involving fluorine. nih.gov Computational modeling will also play a vital role in complementing experimental data and providing deeper insights into the structure and properties of these molecules.

Table 2: Key Spectroscopic Data for a Related Fluorinated Alcohol

| Technique | Compound | Key Observations | Reference |

| ¹H NMR | 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone | δ 7.70 (dq, J = 4.4, 1.5 Hz, 1H), 7.21 (d, J = 4.2 Hz, 1H) | rsc.org |

| ¹³C NMR | 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone | Not explicitly detailed in the provided text. | rsc.org |

| ¹⁹F NMR | 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone | Not explicitly detailed in the provided text. | rsc.org |

Note: The data provided is for a structurally related compound and serves as an example of the type of information obtained from these techniques. Specific data for this compound would require dedicated experimental analysis.

Multidisciplinary Research Opportunities in Chemical Sciences

The unique properties of this compound make it a versatile platform for multidisciplinary research, bridging various areas of chemical sciences. Its potential applications in medicinal chemistry, materials science, and catalysis create numerous opportunities for collaboration between synthetic chemists, biochemists, materials scientists, and chemical engineers.

For example, medicinal chemists could explore its use as a scaffold for the development of new therapeutic agents, leveraging the known effects of fluorine on drug metabolism and bioavailability. acs.orgvictoria.ac.nzresearchgate.net Materials scientists could investigate its potential in creating novel polymers and functional materials with tailored properties. sigmaaldrich.com Agrochemical research could also benefit from the unique biological activities that are often associated with fluorinated compounds. sigmaaldrich.comyoutube.com

Q & A

Q. What are the most reliable synthetic routes for 2-(2,4,6-Trifluorophenyl)ethanol in academic settings?

Methodological Answer: The compound can be synthesized via two primary routes:

- Grignard Reaction : Reacting 2,4,6-trifluorophenylmagnesium bromide with ethylene oxide, followed by acid quenching. This method requires strict anhydrous conditions and yields ~70–80% purity, necessitating further purification via column chromatography .

- Catalytic Reduction : Hydrogenation of 2-(2,4,6-trifluorophenyl)acetonitrile using a palladium-on-carbon (Pd/C) catalyst under H₂ atmosphere. This route achieves higher regioselectivity (>90%) but demands careful control of reaction time to avoid over-reduction to ethyl derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : NMR is critical for confirming fluorine substitution patterns (e.g., δ -110 to -115 ppm for aromatic fluorines). NMR resolves the ethanol moiety (δ 1.2–1.5 ppm for -CH₂CH₂OH) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects impurities like unreacted nitriles or oxidation byproducts (e.g., ketones) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Silica Gel Chromatography : Use a hexane/ethyl acetate (4:1) eluent to separate polar byproducts.

- Distillation : For large-scale preparations, fractional distillation under reduced pressure (boiling point ~120–130°C at 15 mmHg) minimizes thermal decomposition .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Flammability : Flash point ~29°C (similar to trifluoroethanol derivatives); avoid open flames and static discharge .

- PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s electronic and steric properties in supramolecular applications?

Methodological Answer:

- DFT Studies : Dispersion-corrected CAM-B3LYP-GD3BJ calculations reveal enhanced London dispersion interactions between the 2,4,6-trifluorophenyl group and aromatic systems (e.g., porphyrins), stabilizing π-stacked configurations. NCI (Non-Covalent Interaction) isosurface analysis quantifies these effects .

- Steric Effects : Ortho-fluorine atoms create a rigid, electron-deficient aromatic ring, reducing rotational freedom and enhancing directional interactions in host-guest systems .

Q. What strategies address regioselectivity challenges in synthesizing fluorinated ethanol derivatives?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., silyl ethers) on the phenyl ring to control electrophilic substitution patterns during nitrile or aldehyde precursor synthesis .

- Metal-Mediated Coupling : Suzuki-Miyaura coupling of 2,4,6-trifluorophenylboronic acid with vinyl halides, followed by hydroxylation, achieves higher regiocontrol .

Q. How stable is this compound under acidic or oxidative conditions?

Methodological Answer:

- Acidic Conditions : The ethanol moiety undergoes dehydration to form 2-(2,4,6-trifluorophenyl)ethylene at pH < 2. Kinetic studies using UV-Vis spectroscopy show a half-life of ~2 hours in 1M HCl .

- Oxidative Stability : Exposure to tert-butyl hydroperoxide (TBHP) generates ketone byproducts (~15% after 24 hours), monitored via GC-MS .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

Methodological Answer:

- HIV Drug Synthesis : It serves as a precursor for bictegravir sodium, a HIV-1 integrase inhibitor. The trifluorophenyl group enhances metabolic stability and binding affinity to metal-dependent enzymes .

- Peptide Conjugation : The hydroxyl group facilitates esterification with carboxylated bioactive molecules, improving lipophilicity for blood-brain barrier penetration .

Q. How can researchers resolve contradictions in reported spectroscopic data for fluorinated ethanol derivatives?

Methodological Answer:

- Solvent Effects : NMR chemical shifts vary significantly with solvent polarity (e.g., Δδ ~5 ppm in DMSO vs. CDCl₃). Standardize solvents and reference compounds (e.g., trifluoroacetic acid) for cross-study comparisons .

- Dynamic NMR : Use variable-temperature NMR to assess conformational exchange broadening in flexible ethanol chains .

Q. What catalytic systems optimize cross-coupling reactions involving this compound?

Methodological Answer:

- Palladium Catalysts : Pd(OAc)₂ with XPhos ligand enables efficient C-O bond formation in aryl ether syntheses (TON > 500). Additives like Cs₂CO₃ mitigate fluoride-induced catalyst poisoning .

- Photoredox Catalysis : Ru(bpy)₃²⁺ under blue light facilitates radical-mediated coupling with alkenes, achieving >80% yield in flow reactor setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.